1-[4-(Dimethylamino)phenyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15(2)12-3-5-13(6-4-12)16-9-7-11(14)8-10-16/h3-6,11H,7-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTHFXJTWHGKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Dimethylamino)phenyl]piperidin-4-amine, often referred to as a piperidine derivative, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.
Overview of Biological Activities
1. Anticancer Properties
Research indicates that piperidine derivatives, including 1-[4-(Dimethylamino)phenyl]piperidin-4-amine, exhibit promising anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a derivative demonstrated superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin, highlighting its potential in cancer therapy .
2. Neurotransmitter Interaction
The compound has been utilized in studies exploring neurotransmitter systems, particularly its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Specifically, modifications to the piperidine structure have improved the brain exposure of dual inhibitors targeting these enzymes .
3. Antibacterial Activity
1-[4-(Dimethylamino)phenyl]piperidin-4-amine has shown antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies using the agar disc-diffusion method demonstrated significant inhibition against strains like Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell death .
The biological activity of 1-[4-(Dimethylamino)phenyl]piperidin-4-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as AChE and BuChE, which are involved in neurotransmitter degradation. This inhibition enhances neurotransmitter levels in synaptic clefts, potentially improving cognitive functions .
- Cytotoxicity Induction : It induces apoptosis through various pathways, including the activation of caspases and mitochondrial dysfunction in cancer cells .
- Antimicrobial Effects : The compound disrupts bacterial cell membranes through electrostatic interactions due to its cationic nature, leading to increased permeability and eventual cell lysis .
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
1-[4-(Dimethylamino)phenyl]piperidin-4-amine is a compound of interest in pharmacological research due to its diverse biological activities.
Anticancer Properties
Piperidine derivatives, including 1-[4-(Dimethylamino)phenyl]piperidin-4-amine, exhibit anticancer activity and can induce apoptosis in cancer cell lines. One derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, showing potential in cancer therapy.
Neurotransmitter Interaction
This compound has been used in studies exploring neurotransmitter systems, specifically its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions are important for developing treatments for neurodegenerative diseases like Alzheimer's disease. Modifications to the piperidine structure have improved the brain exposure of dual inhibitors targeting these enzymes.
Antibacterial Activity
1-[4-(Dimethylamino)phenyl]piperidin-4-amine has shown antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro studies using the agar disc-diffusion method demonstrated inhibition against strains like Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membrane integrity, leading to cell death.
Retrosynthesis Analysis
Other Piperidine Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidin-4-amine Derivatives
The following table summarizes key structural and functional differences between 1-[4-(Dimethylamino)phenyl]piperidin-4-amine and related compounds:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- 1-Acetylpiperidin-4-amine : The acetyl group reduces logP (~0.5–1.0), favoring aqueous solubility but limiting CNS penetration .
Preparation Methods
Condensation and Reductive Amination Approach
One classical approach, inspired by synthesis routes for fentanyl-related compounds (which share a 4-anilidopiperidine scaffold), starts with a piperidin-4-one intermediate. The key steps are:
- Condensation of 1-benzylpiperidin-4-one with aniline derivatives to form a Schiff base (imine intermediate).
- Reduction of the imine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the corresponding 1-benzyl-4-anilinopiperidine.
- N-alkylation or acylation to modify the nitrogen substituents.
- Debenzylation under hydrogenation conditions (H2, Pd/C) to remove protecting groups and reveal the free amine.
This method can be adapted by replacing the aniline with 4-(dimethylamino)aniline to introduce the dimethylamino group on the phenyl ring. The reduction and deprotection steps yield the target 1-[4-(dimethylamino)phenyl]piperidin-4-amine or its derivatives.
Reductive Amination from Piperidin-4-one and Dimethylaminoaniline
Another efficient route involves:
- Starting with piperidin-4-one as the core scaffold.
- Performing reductive amination with 4-(dimethylamino)aniline or its derivatives, using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).
- This step forms the C-N bond at the 4-position of the piperidine ring, directly yielding the secondary amine.
This method avoids the need for pre-formation of imines and can be carried out under mild conditions, improving yields and selectivity.
Multi-step Synthesis via Protected Intermediates
A more elaborate synthesis involves:
- Protection of amine groups using tert-butoxycarbonyl (Boc) or other protecting groups.
- Activation of intermediates with coupling agents such as 1,1′-carbonylbis-1H-imidazole.
- Reaction with Grignard reagents or organometallic reagents to introduce the aromatic substituent.
- Sequential deprotection and purification steps to obtain the free amine form.
This approach is useful for synthesizing derivatives with additional functional groups and for scaling up production with high purity.
Alternative Routes via Amide Formation and Reduction
Some syntheses use:
- Formation of amides by coupling carboxylic acid derivatives with amines, using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
- Subsequent reduction of amide or nitro groups to amines using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
- This route allows fine control over substitution patterns and stereochemistry.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Yields and Purity: Reductive amination methods typically yield 60–85% pure product after purification, with mild reaction conditions minimizing side reactions.
- Stereochemistry: The piperidine ring stereochemistry can be controlled by choice of reducing agent and reaction conditions, with cis/trans isomers separable by chromatography.
- Functional Group Compatibility: Use of protecting groups such as Boc allows for selective functionalization and prevents side reactions during multi-step syntheses.
- Characterization: Products are commonly characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and chromatography (HPLC) to confirm structure and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
